![molecular formula C18H16N2O3 B8757737 alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester CAS No. 52549-16-3](/img/structure/B8757737.png)
alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester
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Overview
Description
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate is a complex organic compound belonging to the class of benzopyranopyridines. This compound is known for its unique structural features, which include a fused benzopyrano and pyridine ring system.
Preparation Methods
The synthesis of Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Chemical Reactions Analysis
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anti-inflammatory and analgesic properties.
Material Science: The unique structural features make it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and reducing inflammation and pain .
Comparison with Similar Compounds
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate can be compared with other benzopyranopyridine derivatives such as:
Pranoprofen: Known for its anti-inflammatory properties, Pranoprofen is used in ophthalmology for treating allergic conjunctivitis.
Pyranoquinolines: These compounds share a similar fused ring system and are explored for their potential therapeutic applications.
The uniqueness of Ethyl 2-(5H-1
Properties
CAS No. |
52549-16-3 |
---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethyl 2-(5H-chromeno[2,3-b]pyridin-7-yl)-2-cyanopropanoate |
InChI |
InChI=1S/C18H16N2O3/c1-3-22-17(21)18(2,11-19)14-6-7-15-13(10-14)9-12-5-4-8-20-16(12)23-15/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
VNMRZVIXWSAVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C#N)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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